



Application Notes and Protocols for PF-739 Treatment in Skeletal Muscle Cells

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Compound of Interest		
Compound Name:	PF-739	
Cat. No.:	B610057	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-739 is a potent, orally active, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] In skeletal muscle, a primary tissue for glucose disposal, activation of AMPK by **PF-739** has been shown to increase glucose uptake, making it a molecule of significant interest for the study of metabolic diseases such as type 2 diabetes.[1][3][4] These application notes provide a summary of the effects of **PF-739** in skeletal muscle cells, along with detailed protocols for key experiments to study its mechanism of action and efficacy.

PF-739 binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, leading to its activation.[1][5] Studies have demonstrated that **PF-739** treatment effectively lowers blood glucose levels in animal models, an effect largely attributed to its action in skeletal muscle.[1][3] Notably, the glucose-lowering effect of **PF-739** is independent of the AMPKγ3 subunit, which is highly expressed in skeletal muscle, but is dependent on the catalytic α subunits.[1][6] Furthermore, co-treatment with AICAR, another AMPK activator that acts via a different mechanism, can potentiate the effects of **PF-739** on glucose uptake and AMPK activation.[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **PF-739** on skeletal muscle glucose uptake and AMPK activity.



Table 1: Effect of PF-739 on Glucose Uptake in Isolated Mouse Skeletal Muscle (Ex Vivo)

Treatment Condition	Muscle Type	Fold Increase in Glucose Uptake (vs. Vehicle)	Reference
PF-739 (3 μM)	EDL	~2.0	[1]
AICAR (2 mM)	EDL	~2.0	[1]
PF-739 (3 μM) + AICAR (2 mM)	EDL	Potentiated effect (>2- fold of individual treatments)	[1]
PF-739 (3 μM) in ΑΜΡΚγ3 ΚΟ	EDL	Intact (~2.0)	[1]
AICAR (2 mM) in AMPKy3 KO	EDL	Ablated	[1]

EDL: Extensor digitorum longus; KO: Knockout. Data are approximate values derived from published graphs.

Table 2: Effect of PF-739 on AMPK Complex Activity in Skeletal Muscle



Treatment Condition	AMPK Complex	Fold Increase in Activity (vs. Vehicle)	Tissue/Model	Reference
PF-739 (in vivo, 100 mg/kg)	AMPKy1- complexes	~2.0	Mouse Gastrocnemius	[1][5]
PF-739 (in vivo, 100 mg/kg)	ΑΜΡΚα2β2γ3	No significant change	Mouse Gastrocnemius	[1][5]
PF-739 (3 μM, ex vivo)	ΑΜΡΚα2β2γ3	No significant change	Mouse EDL	[1]
AICAR (2 mM, ex vivo)	ΑΜΡΚα2β2γ3	~3.0	Mouse EDL	[1]
PF-739 (3 μM) + AICAR (2 mM) (ex vivo)	ΑΜΡΚα2β2γ3	>6.0	Mouse EDL	[1]

Data are approximate values derived from published graphs.

Signaling Pathway

The primary mechanism of action of **PF-739** in skeletal muscle is the direct activation of AMPK, which in turn phosphorylates downstream targets to promote glucose uptake.



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Caption: PF-739 signaling pathway in skeletal muscle cells.

Experimental Protocols

Protocol 1: Ex Vivo Glucose Uptake in Isolated Mouse Skeletal Muscle

This protocol describes the measurement of glucose uptake in isolated mouse extensor digitorum longus (EDL) muscles treated with **PF-739**.

Materials:

- Krebs-Ringer-Henseleit (KRH) buffer supplemented with 5 mM HEPES, 0.1% BSA, and 2 mM sodium pyruvate.
- PF-739 stock solution (in DMSO).
- · AICAR stock solution (in water).
- [3H]-2-deoxyglucose and [14C]-mannitol.
- · Scintillation vials and scintillation fluid.
- Liquid scintillation counter.

Procedure:

- Muscle Dissection: Isolate EDL muscles from mice and tie them with sutures at both tendons.
- Pre-incubation: Place muscles in KRH buffer and allow them to recover for a specified period (e.g., 30 minutes) at 30°C, while gassing with 95% O₂ / 5% CO₂.
- Treatment Incubation: Transfer muscles to fresh KRH buffer containing vehicle (DMSO), **PF-739** (e.g., 3 μM), AICAR (e.g., 2 mM), or a combination of **PF-739** and AICAR. Incubate for 40 minutes at 30°C with continuous gassing.

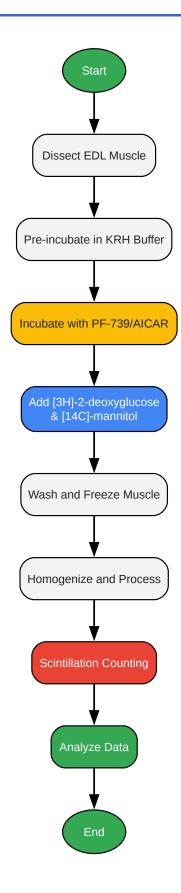






- Glucose Uptake Measurement: Move the muscles to KRH buffer containing [³H]-2deoxyglucose and [¹⁴C]-mannitol for the final 10 minutes of the incubation period.
- Washing: After the 10-minute uptake period, rapidly blot the muscles on filter paper and freeze them in liquid nitrogen.
- Sample Processing: Homogenize the frozen muscles in an appropriate buffer (e.g., perchloric acid).
- Scintillation Counting: Centrifuge the homogenates and transfer the supernatant to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter to determine the intracellular accumulation of [³H]-2-deoxyglucose-6phosphate.
- Data Analysis: Calculate glucose uptake rates and normalize to muscle weight.





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